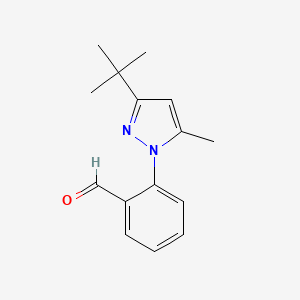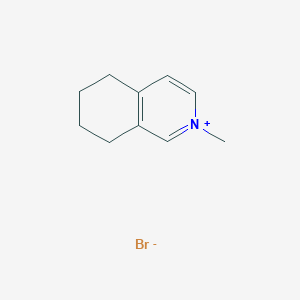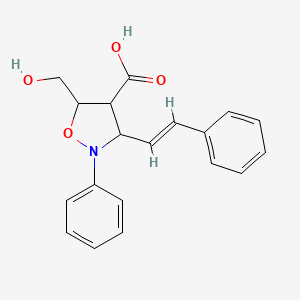
5-(Hydroxymethyl)-2-phenyl-3-styrylisoxazolidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Hydroxymethyl)-2-phenyl-3-styrylisoxazolidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a hydroxymethyl group, a phenyl group, and a styryl group attached to an isoxazolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-phenyl-3-styrylisoxazolidine-4-carboxylic acid typically involves the reaction of 5-hydroxymethylfurfural (HMF) with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . The reaction conditions include heating the mixture at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing the reaction conditions and catalysts to improve yield and selectivity. The use of continuous flow reactors and advanced catalytic systems are being explored to scale up the production process.
化学反应分析
Types of Reactions
5-(Hydroxymethyl)-2-phenyl-3-styrylisoxazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl and styryl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
5-(Hydroxymethyl)-2-phenyl-3-styrylisoxazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is being investigated for its use in the production of high-value chemicals and materials.
作用机制
The mechanism of action of 5-(Hydroxymethyl)-2-phenyl-3-styrylisoxazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the phenyl and styryl groups can interact with hydrophobic regions of proteins and other targets. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
5-(Hydroxymethyl)furfural (HMF): A related compound with similar structural features but lacking the phenyl and styryl groups.
5-(Chloromethyl)furfural (CMF): A halogenated derivative of HMF with different reactivity and applications.
5-(Ethoxymethyl)furfural (EMF): An ether derivative of HMF with enhanced stability and different chemical properties.
Uniqueness
5-(Hydroxymethyl)-2-phenyl-3-styrylisoxazolidine-4-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the phenyl and styryl groups distinguishes it from other similar compounds and provides opportunities for diverse applications in research and industry.
属性
分子式 |
C19H19NO4 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC 名称 |
5-(hydroxymethyl)-2-phenyl-3-[(E)-2-phenylethenyl]-1,2-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C19H19NO4/c21-13-17-18(19(22)23)16(12-11-14-7-3-1-4-8-14)20(24-17)15-9-5-2-6-10-15/h1-12,16-18,21H,13H2,(H,22,23)/b12-11+ |
InChI 键 |
GPXILPVWQMEYEZ-VAWYXSNFSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C2C(C(ON2C3=CC=CC=C3)CO)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C=CC2C(C(ON2C3=CC=CC=C3)CO)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Difluoromethoxy)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12879869.png)

![1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12879878.png)
![Benzo[d]isoxazole-4,6-diol](/img/structure/B12879880.png)

![2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine](/img/structure/B12879888.png)
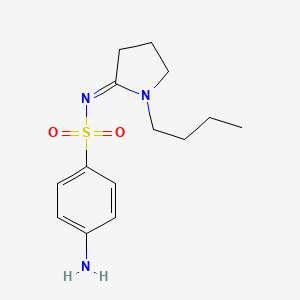
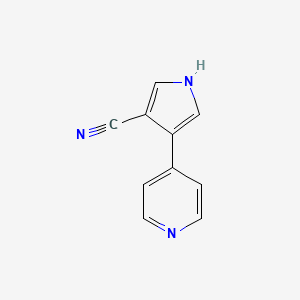
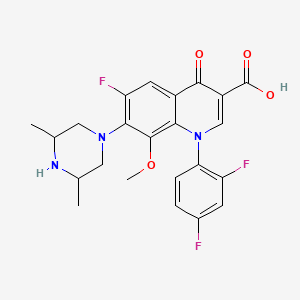

![4-[(2,5-Dioxooxolan-3-yl)sulfanyl]butanoic acid](/img/structure/B12879938.png)

